5-Methoxy-2,4,6-trimethyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-2,4,6-trimethyl-1-benzofuran is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Methoxy-2,4,6-trimethyl-1-benzofuran (C12H14O2) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, as well as potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its benzofuran core with methoxy and trimethyl substituents. The structural formula can be represented as follows:
This structure contributes to its unique biological activities.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that benzofuran derivatives possess inhibitory effects against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Activity
This compound has been investigated for its neuroprotective properties. A study on benzofuran analogs indicated that they can modulate neurochemical pathways involved in neurodegenerative diseases . The compound's ability to protect neuronal cells from oxidative stress and apoptosis was highlighted in experimental models.
Case Study: Neurotoxicity Assessment
A significant case study involved assessing the neurotoxic effects of benzofuran analogs in animal models. The results showed that certain analogs increased seizure activity when administered at high doses. The study concluded that while some compounds exhibited therapeutic potential, careful consideration of dosage is crucial due to the risk of neurotoxicity .
Study on Mitochondrial Function
Another research effort focused on the impact of benzofurans on mitochondrial function. It was found that these compounds could influence mitochondrial respiration rates and induce mitochondrial swelling at specific concentrations, leading to cytotoxic effects . This highlights the importance of understanding the cellular mechanisms underlying the biological activities of this compound.
Properties
CAS No. |
918495-62-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-2,4,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-7-5-11-10(6-8(2)14-11)9(3)12(7)13-4/h5-6H,1-4H3 |
InChI Key |
SKLVIBJIWCLGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C)C(=C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.